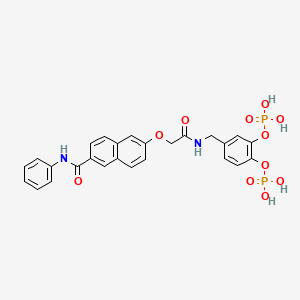

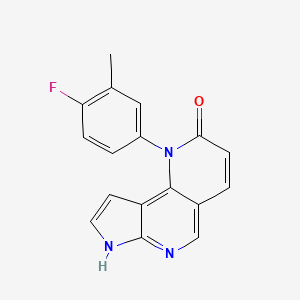

![molecular formula C21H30N6O2 B611108 1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide CAS No. 1208822-03-0](/img/structure/B611108.png)

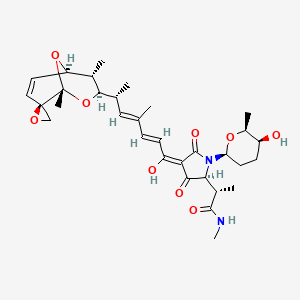

1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

T6603185 is a novel inhibitor of the catalytic functions of peroxiredoxin (Prx) and thioredoxin (Trx) systems.

Wissenschaftliche Forschungsanwendungen

Glycine Transporter 1 Inhibition

This compound has been explored for its potent inhibitory activity on Glycine Transporter 1 (GlyT1), which is significant in central nervous system (CNS) related research. GlyT1 inhibitors like this compound are studied for their potential in increasing the cerebrospinal fluid concentration of glycine in rats, which can have implications in neurological disorders treatment (Yamamoto et al., 2016).

Cannabinoid Receptor Interactions

Research has investigated the molecular interaction of similar compounds with the CB1 cannabinoid receptor. These studies provide insights into the binding interactions and pharmacophore models for cannabinoid receptor ligands, important in developing drugs targeting these receptors (Shim et al., 2002).

IGF-1R Inhibitory Activity

Modifications of this compound type have been studied for their inhibitory activity on the Insulin-like Growth Factor-1 Receptor (IGF-1R). Such studies are crucial in cancer research, where IGF-1R plays a key role (Velaparthi et al., 2010).

Synthesis and Structural Analysis

Research has also been conducted on the synthesis and structural analysis of similar compounds. These studies contribute to the understanding of the chemical properties and potential modifications for medical applications (Nagarajan et al., 1982).

Anticancer Activity

Compounds with a similar structure have been evaluated for their anticancer activity. Studies focus on how these compounds interact with different cancer cell lines, providing a foundation for potential cancer therapies (Kumar et al., 2013).

Corrosion Inhibition

Research has explored the use of similar compounds as corrosion inhibitors, a crucial aspect in the field of materials science. These studies assess their efficiency in protecting metals against corrosion, which has industrial applications (Yadav et al., 2016).

Antimalarial Agent Synthesis

Such compounds have been investigated in the synthesis of potential anti-malarial agents. This research is critical in the ongoing battle against malaria, a major global health challenge (Guo Qian-yi, 2011).

Eigenschaften

CAS-Nummer |

1208822-03-0 |

|---|---|

Produktname |

1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide |

Molekularformel |

C21H30N6O2 |

Molekulargewicht |

398.511 |

IUPAC-Name |

1-[(1-Methylimidazol-2-yl)methyl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide |

InChI |

InChI=1S/C21H30N6O2/c1-25-9-6-23-20(25)16-26-7-3-18(4-8-26)21(28)24-15-17-2-5-22-19(14-17)27-10-12-29-13-11-27/h2,5-6,9,14,18H,3-4,7-8,10-13,15-16H2,1H3,(H,24,28) |

InChI-Schlüssel |

IXZFKBZRINWMNV-UHFFFAOYSA-N |

SMILES |

O=C(C1CCN(CC2=NC=CN2C)CC1)NCC3=CC(N4CCOCC4)=NC=C3 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

T6603185, T 6603185, T-6603185 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

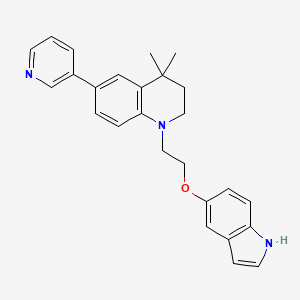

![(2S,5S,8S,11S,15E,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-8-(4-aminobutyl)-N-[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2,11,20-trimethyl-5-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carboxamide](/img/structure/B611025.png)

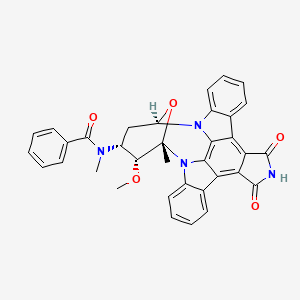

![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-phenoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611031.png)

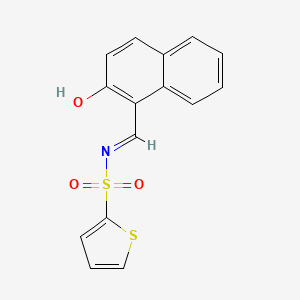

![(4E)-5-[3-(benzyloxy)phenyl]-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611033.png)